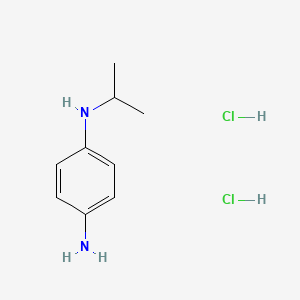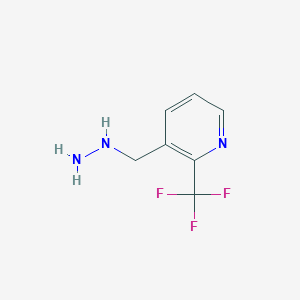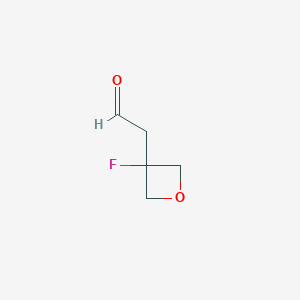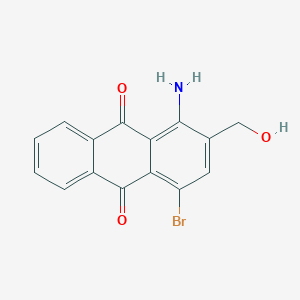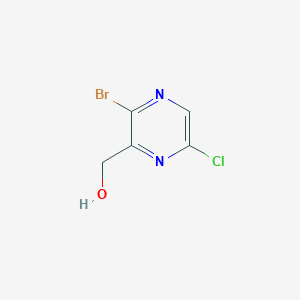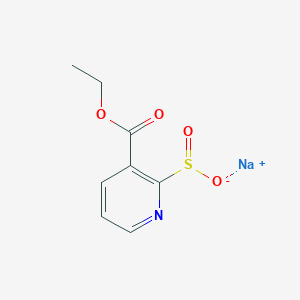
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C8H9NO4SNa. It is a sodium salt derivative of pyridine-2-sulfinic acid, featuring an ethoxycarbonyl group at the 3-position of the pyridine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of pyridine derivatives. One common method includes the reaction of 3-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinic acid intermediate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps like crystallization or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium pyridine-2-sulfinate: A closely related compound with similar chemical properties but lacking the ethoxycarbonyl group.
Sodium 6-methylpyridine-2-sulfinate: Another derivative with a methyl group at the 6-position of the pyridine ring.
Sodium tetrahydropyransulfinate: A structurally different compound with a tetrahydropyran ring.
Uniqueness
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical reactivity and potential applications. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific synthetic and research purposes.
Propriétés
Formule moléculaire |
C8H8NNaO4S |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
sodium;3-ethoxycarbonylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-4-3-5-9-7(6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
VQKXPWFMHNTGBX-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C(N=CC=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


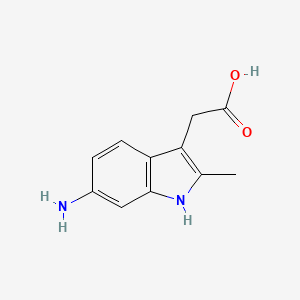
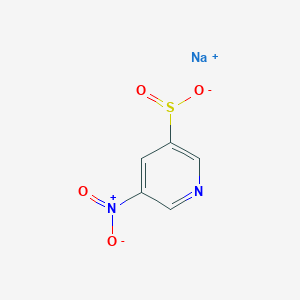


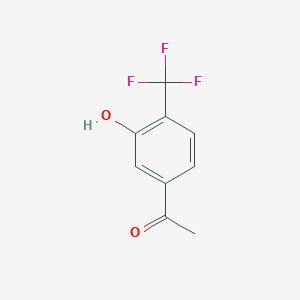
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

